5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a 4-methylphenyl group at position 5 and a thiophen-2-yl moiety at position 2. The thiophene ring introduces π-conjugation and sulfur-based electronic effects, while the methyl group on the phenyl ring contributes steric bulk and lipophilicity. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazolo-benzoxazine derivatives reported in pharmacological studies .
Properties
IUPAC Name |
5-(4-methylphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-8-10-15(11-9-14)21-23-18(16-5-2-3-6-19(16)24-21)13-17(22-23)20-7-4-12-25-20/h2-12,18,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPJNWPAOVBJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: CHNS
- Molecular Weight: 258.35 g/mol
The compound features a complex arrangement that includes a pyrazole ring, a thiophene moiety, and a benzoxazine structure, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazine hydrochloride in the presence of potassium hydroxide. The reaction is performed in ethyl alcohol and monitored via thin-layer chromatography (TLC) until completion .
Anticancer Activity
Recent studies have indicated that derivatives of benzoxazines exhibit significant anticancer activity. In particular, compounds similar to This compound have shown promise in reducing tumor weight and incidence rates in various cancer models.
Research Findings:
- A study demonstrated that benzoxazine derivatives significantly reduced tumor weight in mice with induced fibrosarcoma when administered at doses of 20, 40, and 80 mg/kg body weight for 30 days. The strongest activity was noted with specific derivatives that are structurally related to the compound .
- The mechanism of action appears to involve apoptosis rather than antioxidant mechanisms, as indicated by observations of tumor shrinkage in treated mice .
Other Pharmacological Effects
In addition to anticancer properties, benzoxazine derivatives have been studied for their potential neuroprotective effects and anti-inflammatory activities. For instance:
- Compounds within this class have been reported to exhibit neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines.
- Anti-inflammatory effects have also been noted, with some derivatives showing inhibition of pro-inflammatory cytokines in vitro.
Data Summary
| Activity | Effect | Study Reference |
|---|---|---|
| Anticancer | Reduced tumor weight | |
| Decreased cancer incidence | ||
| Neuroprotective | Protection against oxidative stress | |
| Anti-inflammatory | Inhibition of cytokines |
Case Studies
Several case studies highlight the effectiveness of benzoxazine derivatives:
- Fibrosarcoma Model: In a controlled study involving mice injected with benzo(a)pyrene to induce fibrosarcoma, treatment with benzoxazine derivatives resulted in a significant reduction in tumor weight compared to untreated controls .
- Mechanistic Insights: Another study explored the apoptotic pathways activated by these compounds, suggesting that they enhance reactive oxygen species levels leading to programmed cell death in cancer cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Pyrazolo[1,5-c][1,3]benzoxazine Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*LogP estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
